5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
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Overview
Description
5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to infectious diseases . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction.
Pharmacokinetics
The presence of the trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as this group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .
Result of Action
Similar compounds have shown robust inhibitory effects against certain enzymes, suggesting potential anticancer efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the oxadiazole intermediate reacts with a pyrrolidine derivative.
Introduction of the trifluoromethylphenyl group: This can be accomplished through Friedel-Crafts acylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are often studied for their biological activity.
Trifluoromethylphenyl derivatives: These compounds are known for their enhanced stability and lipophilicity.
Uniqueness
What sets 5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties.
Properties
IUPAC Name |
[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-14(7-9-16)19(27)26-11-10-15(12-26)17-24-18(28-25-17)13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNBGYBTNHJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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